molecular formula C16H14N2O3 B2699145 6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953731-77-6

6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2699145
CAS No.: 953731-77-6
M. Wt: 282.299
InChI Key: PMDKKOGRWREGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in various biological activities .

Preparation Methods

The synthesis of 6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the formation of the oxazole ring fused to a pyridine ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(2,4-dimethylphenyl)acetonitrile with ethyl 2-oxo-4-phenylbutanoate in the presence of a base can lead to the formation of the desired oxazole-pyridine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other fused pyridine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-8-4-5-11(9(2)6-8)13-7-12(16(19)20)14-10(3)18-21-15(14)17-13/h4-7H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDKKOGRWREGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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